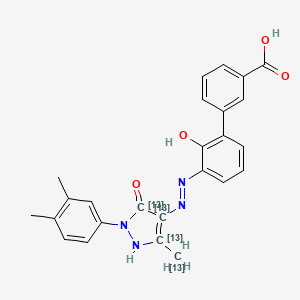

Eltrombopag-13C4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

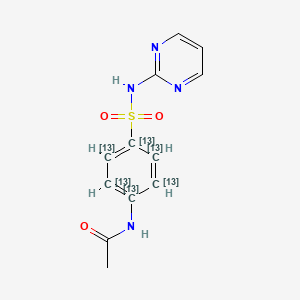

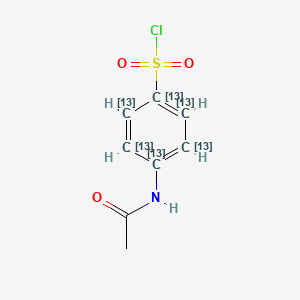

Eltrombopag-13C4, also known as SB-497115-13C4, is a variant of Eltrombopag, a medication used to treat thrombocytopenia (abnormally low platelet counts) and severe aplastic anemia . It is an orally bioavailable nonpeptide agonist of the thrombopoietin receptor . It is intended for use as an internal standard for the quantification of Eltrombopag by GC or LC-MS .

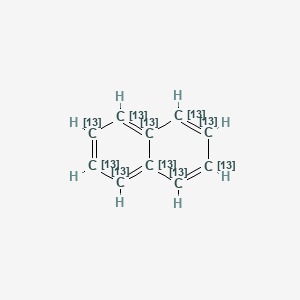

Molecular Structure Analysis

This compound has a molecular formula of C21[13C]4H22N4O4 . Its average mass is 446.437 Da and its monoisotopic mass is 446.177521 Da .

Chemical Reactions Analysis

This compound is a thrombopoietin receptor agonist . It has been used to research low blood platelet counts with chronic immune thrombocytopenia .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C21[13C]4H22N4O4 and a formula weight of 446.4 . It is slightly soluble in PBS (pH 7.2), soluble in DMF up to 1 mg/ml, and in DMSO up to 0.5 mg/ml .

科学研究应用

Eltrombopag-13C4:科学研究应用的全面分析

定量内标: this compound 作为一种内标,用于通过气相色谱 (GC) 或液相色谱-质谱联用 (LC-MS) 对 Eltrombopag 进行定量,确保药代动力学研究中测量和分析的准确性 .

血小板生成素受体激动: 作为血小板生成素受体的非肽类激动剂,this compound 在模拟血小板生成自然刺激方面发挥着至关重要的作用,这对免疫性血小板减少性紫癜 (ITP) 等疾病的研究至关重要 .

铁螯合: 该化合物能够螯合铁,使其成为探索治疗与铁过载相关的疾病的研究的关注对象 .

免疫性血小板减少性紫癜 (ITP) 治疗: this compound 用于临床试验,以评估其在难治性 ITP 成人和儿童中的疗效和安全性,从而提供有关剂量和治疗结果的见解 .

再生障碍性贫血治疗: 涉及 this compound 的研究包括对其与免疫抑制剂联合治疗再生障碍性贫血的系统评价,为其有效性和安全性方面的知识做出贡献 .

治疗后血小板计数维持: 研究表明,一些患者在停用 Eltrombopag 后可能会维持血小板计数,这使得 this compound 在了解血小板生成素受体激动剂的长期影响方面具有重要意义 .

作用机制

Target of Action

Eltrombopag-13C4, also known as Eltrombopag, is a thrombopoietin receptor agonist . Its primary target is the transmembrane domain of the human thrombopoietin receptor (TPO-receptor) . This receptor plays a crucial role in the production of platelets from megakaryocytes in the bone marrow .

Mode of Action

This compound interacts with the transmembrane domain of the TPO-receptor . It acts as a stimulator of STAT and JAK phosphorylation . This unique mode of action allows Eltrombopag to stimulate megakaryocytopoiesis, leading to increased platelet production .

Biochemical Pathways

This compound affects the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell . This compound’s stimulation of STAT and JAK phosphorylation leads to the activation of this pathway .

Additionally, this compound has been found to directly activate BAK, a pro-apoptotic effector of the BCL2 family proteins, leading to apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed and reaches peak plasma concentration between 2 and 4 hours . Factors such as sex and genetic polymorphisms, specifically CYP1A2 rs762551 C>A, can influence the pharmacokinetic variability of this compound .

Result of Action

The primary result of this compound’s action is an increase in platelet production . This makes it effective in treating conditions characterized by low blood platelet counts, such as chronic immune (idiopathic) thrombocytopenia (ITP) and aplastic anemia . It has also been found to induce apoptosis in certain cell types .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of inflammation, as indicated by the proinflammatory cytokine interferon-γ (IFN-γ), can perturb the TPO-induced signaling pathways affected by this compound . Furthermore, factors such as sex and genetic polymorphisms can influence the pharmacokinetics and, consequently, the efficacy of this compound .

安全和危害

属性

IUPAC Name |

3-[3-[[2-(3,4-dimethylphenyl)-5-(113C)methyl-3-oxo-(3,4,5-13C3)1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)/i3+1,16+1,22+1,24+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOQIEJWJCQGDQ-DEZJEJLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N2[13C](=O)[13C](=[13C](N2)[13CH3])N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

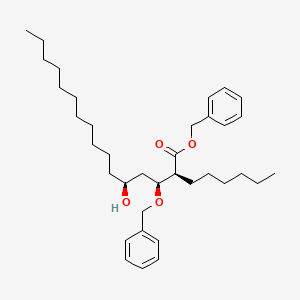

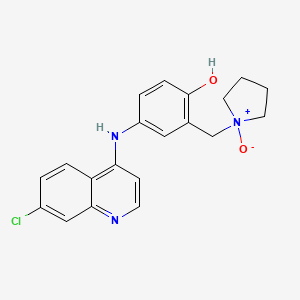

![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)

![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)